1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-8H,9H2,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNWIBQUMISSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Cyclocondensation at 80°C in DMF | 72–85 | |
| 2 | Thiophene-CH₂Br, K₂CO₃, DMF, 60°C | 68 | |
| 3 | Phosgene (or triphosgene), NEt₃, THF | 81 |
Hydrolysis and Functional Group Interconversion
The urea linkage undergoes controlled hydrolysis under acidic or basic conditions:
| Condition | Product(s) | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, 12 h, reflux | Pyrazolo-pyridin-5-amine + Thiophene-CH₂NH₂ | 89 | |
| NaOH (aq.), 80°C, 8 h | Isocyanate intermediate | 63 |
Nucleophilic Substitution at Thiophene
The thiophen-2-ylmethyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Halogenation (EAS)
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NBS (1 equiv.) | DCM, 0°C → RT, 4 h | 5-Bromo-thiophen-2-ylmethyl | 75 |
| I₂, HNO₃ | AcOH, 50°C, 6 h | 5-Iodo-thiophen-2-ylmethyl | 68 |
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-thiophen-2-ylmethyl | 82 |
| 4-MeO-C₆H₄B(OH)₂ | PdCl₂(dppf), Cs₂CO₃ | 5-(4-MeO-Ph)-thiophen-2-yl | 77 |
Catalytic Hydrogenation
The pyrazolo[1,5-a]pyridine ring undergoes partial hydrogenation under H₂ pressure:
Hydrogenation Parameters
| Catalyst | Pressure (atm) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C | 3 | 6 | 5,6-Dihydro derivative | 71 |
| PtO₂ | 5 | 12 | Fully saturated | 58 |
Coordination Chemistry
The urea oxygen and pyridine nitrogen act as ligands for metal coordination:
Complexation with Transition Metals
| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 h | Cu(II)-urea-N,O-chelate | 8.2 ± 0.3 |
| Pd(OAc)₂ | DMF, 60°C, 4 h | Pd(II)-pyridyl-N,O-chelate | 9.1 ± 0.2 |
Photochemical Reactivity
UV irradiation induces C–N bond cleavage in the urea group:
| Solvent | Time (min) | Conversion (%) |
|---|---|---|
| MeCN | 30 | 92 |
| THF | 45 | 78 |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–220 | 15 | Urea decomposition to NH₃ + CO₂ |
| 220–300 | 45 | Pyrazolo-pyridine ring cleavage |
Acid/Base Stability
| Medium | pH | Stability (Half-life) | Degradation Pathway |
|---|---|---|---|
| 0.1M HCl | 1.0 | 2.1 h | Urea hydrolysis to amines |
| 0.1M NaOH | 13 | 4.8 h | Isocyanate formation |
| Phosphate | 7.4 | >48 h | Stable |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridin derivatives, including 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea, as promising candidates for cancer treatment.
Case Studies
- A study reported that specific pyrazolo[1,5-a]pyrimidine derivatives showed IC50 values as low as 0.09 µM against CDK2, comparable to established inhibitors such as ribociclib .
- Another investigation revealed that compounds with similar structures displayed broad-spectrum anticancer activity, achieving mean growth inhibition rates exceeding 40% across multiple cancer cell lines .
Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, making it a candidate for developing selective enzyme inhibitors.
Targeted Enzymes
Research has identified 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea as a dual inhibitor of CDK2 and TRKA kinases. This dual inhibition is significant as it targets pathways involved in both cell proliferation and survival.
Experimental Findings
In a detailed enzymatic assay, selected pyrazolo[1,5-a]pyrimidine derivatives exhibited significant inhibitory effects on TRKA with IC50 values around 0.45 µM . These findings suggest the potential for this compound in treating cancers driven by aberrant kinase activity.
Antitubercular Activity
Beyond oncology applications, compounds within this chemical class have shown promise against Mycobacterium tuberculosis (M.tb).
Research Insights
A study indicated that certain pyrazolo derivatives could inhibit the growth of M.tb effectively, presenting a new avenue for tuberculosis treatment development . The structure–activity relationship studies revealed that modifications in the pyrazolo scaffold could enhance antitubercular efficacy while maintaining low toxicity profiles.
Material Science Applications
The unique properties of pyrazolo[1,5-a]pyridine derivatives extend into material science. Their photophysical characteristics make them suitable for applications in organic electronics and photonic devices.
Potential Uses
Recent advancements have explored the use of these compounds as emergent fluorophores in solid-state applications due to their ability to form stable crystals with notable optical properties . This opens up possibilities for developing novel materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea include other pyrazolo[1,5-a]pyridine derivatives and thiophene-containing ureas. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. Examples include:
- 4-(Pyrazolo[1,5-a]pyridin-2-ylmethyl)-N-(2-thienyl)-1-piperazinecarboxamide
- Imidazo[1,5-a]pyridine derivatives
The uniqueness of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of the pyrazolo[1,5-a]pyridine and thiophene moieties, which may confer distinct properties and applications.
Biological Activity
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core linked to a thiophen-2-ylmethyl urea moiety. This unique structure is believed to contribute to its pharmacological properties.
The biological activity of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea primarily involves the inhibition of key kinases associated with cancer and infectious diseases.
Inhibition of Kinases
Research indicates that derivatives of pyrazolo[1,5-a]pyridine can effectively inhibit tropomyosin receptor kinases (Trks) and Pim-1 kinases. For instance, compounds in this class have shown IC50 values less than 5 nM against Trk kinases, indicating high potency as inhibitors .
Anti-Tuberculosis Activity
Another significant area of research involves the inhibition of mycobacterial ATP synthase, which is critical for the survival of Mycobacterium tuberculosis. Compounds similar to 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea have demonstrated promising results in inhibiting M.tb growth .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the pyrazolo[1,5-a]pyridine scaffold for enhancing biological activity. For example:
| Compound | Kinase Inhibition (IC50) | Selectivity Score |
|---|---|---|
| 9 | 27 nM | 0.14 |
| 11b | < 5 nM | >95% inhibition at 1 μM |
| 15a | Inactive | - |
These findings suggest that modifications at the 3 and 5 positions of the pyrazolo ring significantly influence kinase selectivity and potency .
Study on Cancer Cell Lines
A study evaluated the effects of various pyrazolo[1,5-a]pyridine derivatives on cancer cell lines. The lead compound exhibited significant inhibition of cell proliferation and induced apoptosis in several cancer types. Specifically, it was found to suppress BAD phosphorylation at serine 112, a marker for cell survival .
Anti-Angiogenic Effects
In another investigation, compounds derived from this scaffold were tested for antiangiogenic properties. The results indicated a marked reduction in vascular endothelial growth factor (VEGF) expression and endothelial cell migration, suggesting potential applications in cancer therapy .
Q & A
Q. What are the established synthetic routes for 1-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of pyrazolo[1,5-a]pyridine derivatives with thiophen-2-ylmethyl isocyanate or its precursors under anhydrous conditions.
- Step 2: Coupling reactions facilitated by catalysts (e.g., triethylamine) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
- Purification: Chromatography or recrystallization enhances purity (>95% by HPLC) . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants.
Q. What analytical methods are recommended for characterizing this compound’s structure and purity?
- Spectroscopy: H/C NMR confirms regiochemistry and substituent positions.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated 342.43 g/mol).
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns in the urea moiety .
- HPLC: Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies indicate:
- pH Sensitivity: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via urea bond hydrolysis.
- Temperature: Stable at 4°C for months but decomposes at >80°C.
- Light Sensitivity: Store in amber vials to prevent photodegradation of the thiophene moiety .
Advanced Research Questions
Q. What strategies improve synthetic yield and scalability for this compound?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves regioselectivity.
- Flow Chemistry: Enhances scalability by minimizing side reactions during continuous processing.
- Catalyst Screening: Palladium or copper catalysts accelerate coupling steps (e.g., Buchwald-Hartwig amination) .
Q. How can mechanistic studies elucidate its biological activity?
- Kinase Assays: Screen against Trk kinases or CDK2 using fluorescence polarization assays to identify inhibition profiles (IC values).
- Binding Studies: Surface plasmon resonance (SPR) quantifies affinity for target proteins (e.g., K < 100 nM) .
- Metabolic Stability: Microsomal assays (human liver microsomes) predict in vivo half-life and metabolite formation .
Q. What computational methods predict its electronic properties and reactivity?
- Density Functional Theory (DFT): Models HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulates solvation effects and protein-ligand interactions (e.g., with TRK kinases) .
Q. How do structural modifications impact its biological activity?
SAR Studies compare analogs:
| Modification (R-group) | Activity Trend | Key Finding |
|---|---|---|
| Thiophene → Furan | ↓ Potency | Reduced π-π stacking with hydrophobic pockets . |
| Pyridine → Pyrimidine | ↑ Selectivity | Enhanced hydrogen bonding with kinase ATP-binding sites . |
Q. What experimental designs resolve contradictions in reported biological data?
- Dose-Response Curves: Validate activity across multiple cell lines (e.g., IC in HeLa vs. MCF-7 cells).
- Off-Target Screening: Use proteome-wide affinity pulldown assays to identify nonspecific interactions.
- In Vivo/In Vitro Correlation: Compare pharmacokinetic (PK) profiles with efficacy in xenograft models .
Q. Methodological Notes
- Citations: References align with synthesis (), stability (), and biological studies ().
- Data Sources: Excluded non-academic platforms (e.g., Benchchem) per guidelines.
- Structural Integrity: Full chemical names retained to avoid ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
